Desacetylravidomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Deacetylravidomycin is a microbial metabolite produced by the bacterium Streptomyces []. Research has explored its potential applications in two main areas: antibiotics and anticancer drugs. Both of these applications are based on deacetylravidomycin's ability to interact with DNA in a light-dependent manner.

Light-Dependent Antibiotic Activity

Deacetylravidomycin exhibits antibiotic properties, but only when exposed to light []. This light dependence is a unique characteristic compared to many other antibiotics. Researchers believe deacetylravidomycin works by inhibiting topoisomerase II, an enzyme essential for bacterial DNA replication. In the presence of light, deacetylravidomycin damages bacterial DNA through a process not yet fully understood [].

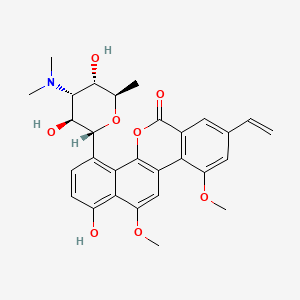

Desacetylravidomycin is a derivative of ravidomycin, a member of the ansamycin class of antibiotics. It is notable for its unique structure, which consists of a complex polycyclic system that contributes to its biological activity. The compound exhibits significant antitumor properties and has been studied for its efficacy against various cancer cell lines. Its mechanism of action involves DNA intercalation and photodynamic activity, leading to DNA damage upon exposure to light.

The precise mechanisms by which deacetylravidomycin acts as an antibiotic and anticancer agent are still under investigation. Here are some possibilities:

- Antibiotic Activity: In Gram-positive bacteria, deacetylravidomycin might inhibit cell wall synthesis or disrupt essential cellular processes upon light activation [].

- Anticancer Activity: The light-dependent activity suggests deacetylravidomycin might target cancer cells through photodynamic therapy or by affecting specific cellular pathways involved in cancer growth [].

Desacetylravidomycin exhibits potent biological activities, particularly in the realm of oncology. It has shown effectiveness as an inhibitor of interleukin-4 signal transduction, which is crucial in various immune responses and cancer progression. Studies indicate that it can induce apoptosis in cancer cells and disrupt cellular processes by damaging DNA through photodynamic mechanisms . Additionally, its ability to act as a photosensitizer enhances its therapeutic potential in light-activated cancer treatments.

Desacetylravidomycin has several applications in medicine and research:

- Antitumor Agent: It is primarily researched for its potential as an anticancer drug due to its ability to induce cell death in tumor cells.

- Photodynamic Therapy: The compound's photosensitizing properties make it suitable for use in photodynamic therapy, where light activation enhances its therapeutic effects.

- Biological Research: It serves as a valuable tool in studies investigating signal transduction pathways and DNA damage mechanisms.

Desacetylravidomycin shares structural and functional similarities with several other compounds in the ansamycin class and related antibiotics. Notable similar compounds include:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Ravidomycin | Ansamycin | Antitumor | Parent compound with broader activity |

| Daunorubicin | Anthracycline | Antitumor | Known for cardiotoxicity |

| Doxorubicin | Anthracycline | Antitumor | Widely used in chemotherapy |

| Actinomycin D | Actinomycin | Antitumor | Inhibits RNA synthesis |

Desacetylravidomycin is unique due to its specific mechanism involving photodynamic activity and its selectivity towards certain cancer types, setting it apart from other similar compounds .

Streptomyces Secondary Metabolite Production Context

The biosynthesis of desacetylravidomycin occurs within the broader framework of Streptomyces secondary metabolite production, which is characterized by complex regulatory cascades and environmental responsiveness. Secondary metabolite biosynthesis in Streptomyces species is typically initiated during the transition from exponential to stationary growth phase, coinciding with morphological differentiation processes [3]. The production of angucycline antibiotics, including desacetylravidomycin, is subject to hierarchical regulatory networks involving global regulators, pathway-specific activators, and small molecule signaling systems [3].

Morphological differentiation and secondary metabolite biosynthesis are supported by nutrients released through autolysis of substrate mycelium [3]. N-Acetylglucosamine released from cell wall degradation during this process is reimported and phosphorylated by a phosphotransferase-based transport system, leading to cytoplasmic accumulation of glucosamine-6-phosphate [3]. This metabolite serves as a signaling molecule that binds to the GntR-like regulator DasR, relieving repression of DasR target genes, including cluster-situated regulator genes for various secondary metabolites [3].

The regulatory cascade involves the synthesis of autoregulator molecules such as gamma-butyrolactones, which accumulate to concentrations sufficient to bind regulatory proteins and trigger transcriptional changes [3]. These small signaling molecules coordinate the timing of secondary metabolite production with cellular differentiation, ensuring optimal resource allocation during the bacterial life cycle [3].

Type II Polyketide Synthase Gene Clusters

The biosynthesis of desacetylravidomycin is initiated by a Type II polyketide synthase system, which represents one of the most extensively studied bacterial natural product biosynthetic machineries [4] [5]. Type II polyketide synthases synthesize a variety of aromatic polycyclic polyketides through the coordinated action of discrete enzymes that function in an iterative manner [4].

The ravidomycin biosynthetic gene cluster spans approximately 33.28 kilobases and contains 36 open reading frames, including the essential Type II polyketide synthase genes [6] [7]. The minimal polyketide synthase core consists of three fundamental components: ketosynthase alpha, chain length factor, and acyl carrier protein [6]. The ketosynthase alpha subunit catalyzes Claisen condensation reactions between acetyl-CoA starter units and malonyl-CoA extender units, while the chain length factor contributes to determining the final polyketide chain length [8] [6].

| Gene | Protein Function | Sequence Similarity | Role in Biosynthesis |

|---|---|---|---|

| ravKS | Ketosynthase α | UrdA (78% identity) | Claisen condensation |

| ravCLF | Chain Length Factor | UrdB (75% identity) | Chain length control |

| ravACP | Acyl Carrier Protein | UrdC (82% identity) | Intermediate tethering |

The ravidomycin gene cluster exhibits remarkable conservation with other angucycline biosynthetic clusters, particularly sharing high sequence similarity with urdamycin and landomycin pathways [6]. The genetic organization follows the canonical arrangement observed in angucycline clusters, with the minimal polyketide synthase genes clustered together and flanked by tailoring enzyme genes [6].

Type II polyketide synthase gene clusters have been identified in over 6000 putative biosynthetic gene clusters spanning diverse microbial phyla, representing nearly double the number found in previous studies [5] [9]. These clusters are characterized by their modular organization, with genes encoding core biosynthetic enzymes, tailoring modifications, regulation, and resistance mechanisms typically co-localized within the bacterial genome [10] [11].

Post-PKS Tailoring Modifications

Following the assembly of the polyketide backbone by the Type II polyketide synthase machinery, extensive post-polyketide synthase tailoring modifications are required to generate the final bioactive desacetylravidomycin structure [12] [13]. These modifications include cyclization, hydroxylation, glycosylation, and deacetylation reactions that transform the linear polyketide intermediate into the complex angucycline architecture [14] [15].

Glycosylation Mechanisms

The glycosylation of the polyketide backbone represents a critical step in desacetylravidomycin biosynthesis, involving the attachment of d-ravidosamine to the aromatic core through a C-glycosidic linkage [6] [16]. The ravidomycin glycosyltransferase RavGT catalyzes this unique C-C bond formation, utilizing thymidine diphosphate-d-ravidosamine as the donor substrate and the deglycosylated angucycline aglycone as the acceptor [6].

The d-ravidosamine biosynthetic pathway involves five discrete enzymatic steps, each catalyzed by specific enzymes encoded within the ravidomycin gene cluster [16]. The pathway initiates with RavD, a thymidine diphosphate-glucose synthase that converts glucose-1-phosphate and thymidine triphosphate to thymidine diphosphate-glucose [16]. Subsequently, RavE functions as a thymidine diphosphate-glucose-4,6-dehydratase, generating thymidine diphosphate-4-keto-6-deoxy-glucose [16].

| Enzyme | Substrate | Product | Cofactor Requirements |

|---|---|---|---|

| RavD | Glucose-1-P + TTP | TDP-glucose | Mg²⁺ |

| RavE | TDP-glucose | TDP-4-keto-6-deoxy-glucose | NAD⁺ |

| RavIM | TDP-4-keto-6-deoxy-glucose | TDP-3-keto-6-deoxy-galactose | None |

| RavAMT | TDP-3-keto-6-deoxy-galactose | TDP-3-amino-3,6-dideoxy-galactose | Pyridoxal phosphate |

| RavNMT | TDP-3-amino-3,6-dideoxy-galactose | TDP-d-ravidosamine | S-adenosylmethionine |

The most unique step in d-ravidosamine biosynthesis is catalyzed by RavIM, a thymidine diphosphate-4-keto-6-deoxy-glucose-3,4-ketoisomerase that performs an unprecedented isomerization reaction [16]. This enzyme converts the 4-keto-6-deoxy-glucose intermediate to 3-keto-6-deoxy-galactose through inversion of stereochemistry at the C-3 and C-4 positions [16]. The aminotransferase RavAMT subsequently introduces the amino group at the C-3 position, utilizing pyridoxal phosphate as a cofactor and an amino acid donor [16].

The final step in d-ravidosamine biosynthesis involves N,N-dimethylation catalyzed by RavNMT, which utilizes S-adenosylmethionine as the methyl donor to generate the characteristic dimethylamino functionality [16]. This dimethylated amino sugar contributes significantly to the biological activity of ravidomycin and its derivatives [1].

Glycosylation in polyketide biosynthesis can occur at various stages of the pathway, including on acyl carrier protein-bound intermediates [17] [18]. Recent studies have demonstrated that glycosylation can take place while the polyketide intermediate remains tethered to the carrier protein, representing a previously unrecognized mechanism of natural product modification [17]. This finding has important implications for understanding the timing and regulation of glycosylation reactions in complex biosynthetic pathways [17].

Deacetylation Enzymology

The formation of desacetylravidomycin from ravidomycin involves the specific removal of an acetyl group from the 4'-hydroxyl position of the d-ravidosamine moiety [1]. This deacetylation reaction represents a critical post-synthetic modification that can significantly alter the biological activity and pharmacological properties of the resulting compound [19] [20].

Deacetylation reactions in natural product biosynthesis are catalyzed by specific deacetylase enzymes that cleave ester bonds formed during acetylation modifications [19] [20]. These enzymes exhibit remarkable substrate specificity and are often integrated into complex regulatory networks that control the timing and extent of deacetylation [20].

The deacetylation mechanism typically involves nucleophilic attack by an activated water molecule or hydroxide ion on the carbonyl carbon of the acetyl group, leading to hydrolysis of the ester bond [19]. Metal cofactors, particularly zinc or nickel, often play essential roles in positioning substrates and activating nucleophiles in deacetylase active sites [19] [20].

| Deacetylase Type | Mechanism | Cofactor Requirements | Substrate Specificity |

|---|---|---|---|

| Class I | Zinc-dependent | Zn²⁺ | O-acetyl esters |

| Class II | Zinc-dependent | Zn²⁺ | N-acetyl amides |

| Class III | NAD⁺-dependent | NAD⁺ | Diverse acetyl substrates |

| Class IV | Zinc-dependent | Zn²⁺ | Acetyl-lysine residues |

In the context of ravidomycin biosynthesis, the specific deacetylase responsible for generating desacetylravidomycin has not been definitively identified within the gene cluster [6]. This suggests that the deacetylation may be catalyzed by a non-specific esterase or may occur through non-enzymatic hydrolysis under certain physiological conditions [1].

The timing of deacetylation relative to other biosynthetic steps appears to be flexible, as desacetylravidomycin can be generated both through direct biosynthetic pathways and through post-synthetic modification of ravidomycin [1]. Chemical deacetylation of ravidomycin under mild basic conditions has been demonstrated to yield desacetylravidomycin with identical stereochemical properties to the naturally occurring compound [1].

Comparative Genomics with Related Angucyclines

Comparative genomic analysis of angucycline biosynthetic gene clusters reveals both conserved core functions and distinctive tailoring modifications that contribute to structural diversity within this natural product family [21] [22] [23]. The ravidomycin gene cluster shares significant organizational and sequence similarity with other angucycline clusters, particularly those responsible for gilvocarcin, chrysomycin, and urdamycin biosynthesis [6] [24].

The minimal polyketide synthase genes exhibit remarkably high conservation across angucycline clusters, with ketosynthase alpha subunits typically sharing 70-85% amino acid sequence identity [25] [26]. Chain length factors show similar conservation patterns, reflecting their critical role in determining the characteristic decaketide chain length of angucycline precursors [26].

| Cluster Comparison | KS Similarity | CLF Similarity | Unique Features |

|---|---|---|---|

| Ravidomycin vs Gilvocarcin | 82% | 78% | d-ravidosamine vs d-fucofuranose |

| Ravidomycin vs Urdamycin | 78% | 75% | Single sugar vs trisaccharide |

| Ravidomycin vs Landomycin | 75% | 73% | C-glycoside vs O-glycoside |

| Ravidomycin vs Chrysomycin | 80% | 77% | d-ravidosamine vs d-virenose |

Post-polyketide synthase tailoring genes show greater divergence, reflecting the structural diversity observed among different angucycline natural products [22] [25]. Oxygenase genes, in particular, exhibit cluster-specific sequences and functions that contribute to unique hydroxylation patterns and ring modifications [27].

The organization of sugar biosynthetic genes varies significantly among angucycline clusters, with some pathways encoding complete sugar biosynthetic machinery while others utilize shared or recruited sugar precursors [22] [6]. The ravidomycin cluster contains a complete set of d-ravidosamine biosynthetic genes, distinguishing it from clusters that rely on more common sugar precursors [16].

Regulatory gene content and organization also show cluster-specific patterns, with some clusters containing multiple transcriptional regulators while others rely on single pathway-specific activators [23]. The ravidomycin cluster contains several putative regulatory genes, though their specific functions in controlling biosynthetic gene expression remain to be fully characterized [6].

Recent genome mining efforts have identified numerous cryptic angucycline biosynthetic gene clusters in diverse actinomycete genomes, suggesting that the true diversity of this natural product family remains largely unexplored [10] [11]. These cryptic clusters often contain novel combinations of tailoring genes that could potentially yield new angucycline structures through heterologous expression or combinatorial biosynthesis approaches [21] [22].

The evolutionary relationships among angucycline clusters suggest horizontal gene transfer events and modular recombination have played important roles in generating structural diversity [25] [26]. Comparative analysis of cluster boundaries and gene synteny provides insights into the mechanisms by which natural product biosynthetic pathways evolve and diversify [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Arai M, Tomoda H, Matsumoto A, Takahashi Y, Woodruff BH, Ishiguro N, Kobayashi S, Omura S. Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp. WK-6326. I. Taxonomy, fermentation, isolation and biological activities. J Antibiot (Tokyo). 2001 Jul;54(7):554-61. PubMed PMID: 11560373.

3: Greenstein M, Monji T, Yeung R, Maiese WM, White RJ. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. Antimicrob Agents Chemother. 1986 May;29(5):861-6. PubMed PMID: 3729344; PubMed Central PMCID: PMC284168.